
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide, also known as GW3965, is a synthetic compound that belongs to the class of liver X receptor (LXR) agonists. It was first discovered in 2005 and has since been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer.
Mecanismo De Acción
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide acts as a selective agonist of liver X receptors (LXR), which are nuclear receptors that play a key role in cholesterol metabolism and inflammation. Activation of LXR by 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide leads to the upregulation of genes involved in cholesterol efflux, including ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), resulting in the reduction of atherosclerotic plaque formation. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), leading to the suppression of inflammation.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have several biochemical and physiological effects in animal models. It has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce low-density lipoprotein (LDL) cholesterol levels, resulting in the improvement of lipid profiles. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to reduce macrophage infiltration and foam cell formation, leading to the reduction of atherosclerotic plaque formation. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in lab experiments is its high selectivity for LXR, which allows for the specific activation of LXR signaling pathways. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide. One potential application is in the treatment of atherosclerosis and other cardiovascular diseases. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Another potential application is in the treatment of diabetes and other metabolic disorders. Additional studies are needed to determine the mechanism of action and potential side effects of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide in these conditions. Moreover, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to have anti-cancer effects in vitro and in vivo, suggesting its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects in cancer patients.
Métodos De Síntesis
The synthesis of 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide involves several steps, starting from the reaction of 2-naphthylamine with 2-bromoethanol to form 2-(2-naphthylamino)ethanol. The intermediate is then reacted with ethylene oxide to produce 3-(2-naphthylamino)propylene glycol, which is further reacted with 4-chlorobenzoyl chloride to form 3-(2-naphthylamino)propylene benzamide. Finally, the compound is treated with sodium ethoxide in ethanol to yield 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide.
Aplicaciones Científicas De Investigación
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherogenic, and anti-diabetic effects in animal models. In addition, 3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Nombre del producto |
3-(2-ethoxyethoxy)-N-(2-naphthyl)benzamide |
|---|---|
Fórmula molecular |
C21H21NO3 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3-(2-ethoxyethoxy)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO3/c1-2-24-12-13-25-20-9-5-8-18(15-20)21(23)22-19-11-10-16-6-3-4-7-17(16)14-19/h3-11,14-15H,2,12-13H2,1H3,(H,22,23) |
Clave InChI |
NUONZRMSRYKMOM-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



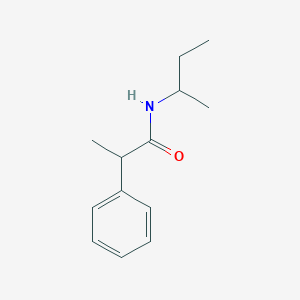
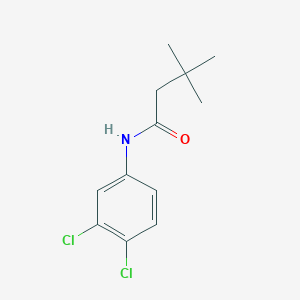
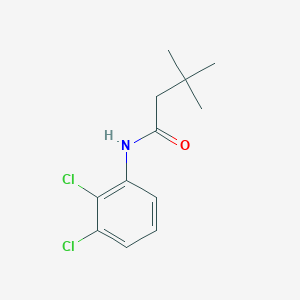


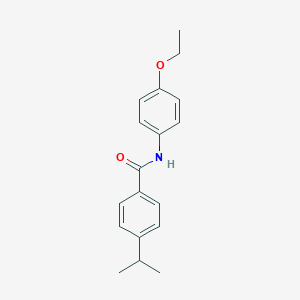
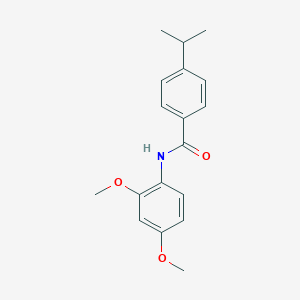

![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)
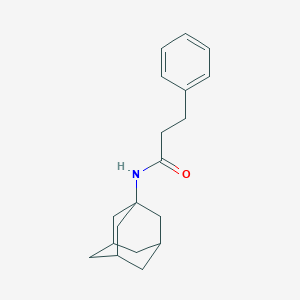

![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)

![3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)